

Benchmarking 4-Bromobenzenesulfonamide: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonamide

Cat. No.: B1198654

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In the landscape of sulfonamide chemistry, **4-Bromobenzenesulfonamide** serves as a pivotal structural motif and a subject of increasing interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of **4-Bromobenzenesulfonamide** against other well-established sulfonamides, supported by available experimental data. Due to the limited publicly available data on the specific biological performance of the parent **4-Bromobenzenesulfonamide**, this comparison incorporates data on its derivatives to provide valuable insights into its potential.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes the key properties of **4-Bromobenzenesulfonamide** alongside three widely recognized sulfonamides: Sulfadiazine, Sulfamethoxazole, and the parent compound, Sulfanilamide.

Property	4-Bromobenzenesulfonamide	Sulfadiazine	Sulfamethoxazole	Sulfanilamide
CAS Number	701-34-8[1]	68-35-9	723-46-6[2]	63-74-1[3]
Molecular Formula	C ₆ H ₆ BrNO ₂ S[1]	C ₁₀ H ₁₀ N ₄ O ₂ S	C ₁₀ H ₁₁ N ₃ O ₃ S	C ₆ H ₈ N ₂ O ₂ S[4]
Molecular Weight (g/mol)	236.09[1]	250.28	253.28	172.20[4]
Melting Point (°C)	163-167	252-256 (decomposes)[5]	168[2]	164.5-166.5[6]
Solubility in Water	Limited data available	Insoluble[5]	Very slightly soluble[2]	Slightly soluble[3][7]
Appearance	Off-white or white crystal[8]	White or white-like crystal or powder[5]	White crystalline powder[2]	Yellowish-white or white crystal or fine powder[6]

Biological Activity: Insights from Derivatives

While direct comparative studies on the antibacterial activity of **4-Bromobenzenesulfonamide** are not readily available in the reviewed literature, research on its derivatives offers valuable insights into its potential as an antimicrobial and enzyme inhibitor.

It is important to note that the antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid, which is essential for bacterial growth.[6]

Studies on N-(4-bromobenzenesulfonyl)benzamide, a derivative of **4-Bromobenzenesulfonamide**, suggest promising activity, particularly against Gram-positive bacteria.[8] The proposed mechanisms of action for this class of compounds include the inhibition of essential bacterial enzymes involved in cell wall synthesis.[8]

Furthermore, various derivatives of benzenesulfonamides, the core structure of **4-Bromobenzenesulfonamide**, have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.[9][10][11][12] This highlights the potential for **4-Bromobenzenesulfonamide** derivatives to be explored for therapeutic applications beyond their antimicrobial properties.

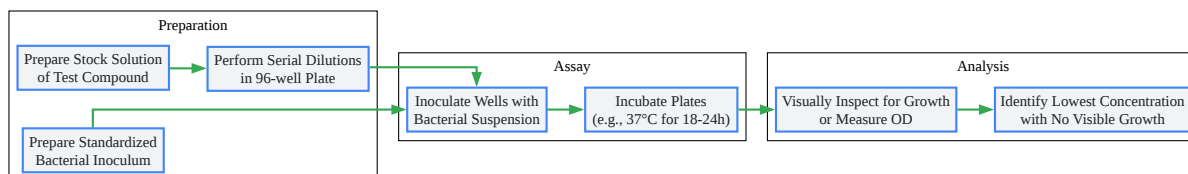
Experimental Protocols

To facilitate further research and comparative analysis, this section outlines standardized methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard protocol for its determination.

Experimental Workflow for MIC Determination



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

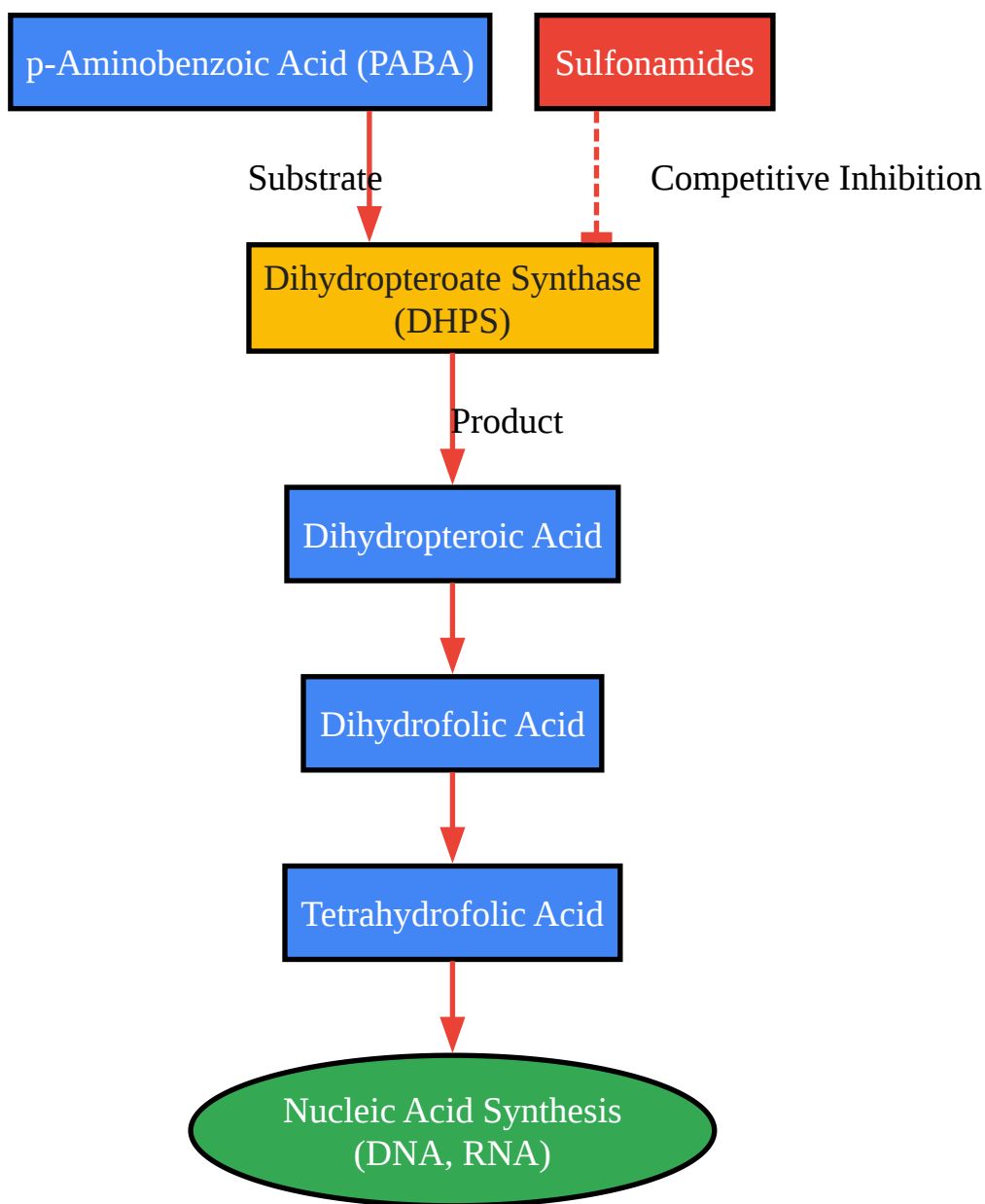
- **Preparation of Stock Solution:** Dissolve the sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

- **Serial Dilutions:** In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Inoculum Preparation:** Prepare a standardized suspension of the test bacteria equivalent to a 0.5 McFarland standard.
- **Inoculation:** Add the standardized bacterial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Result Interpretation:** The MIC is the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.

Sulfonamide Signaling Pathway



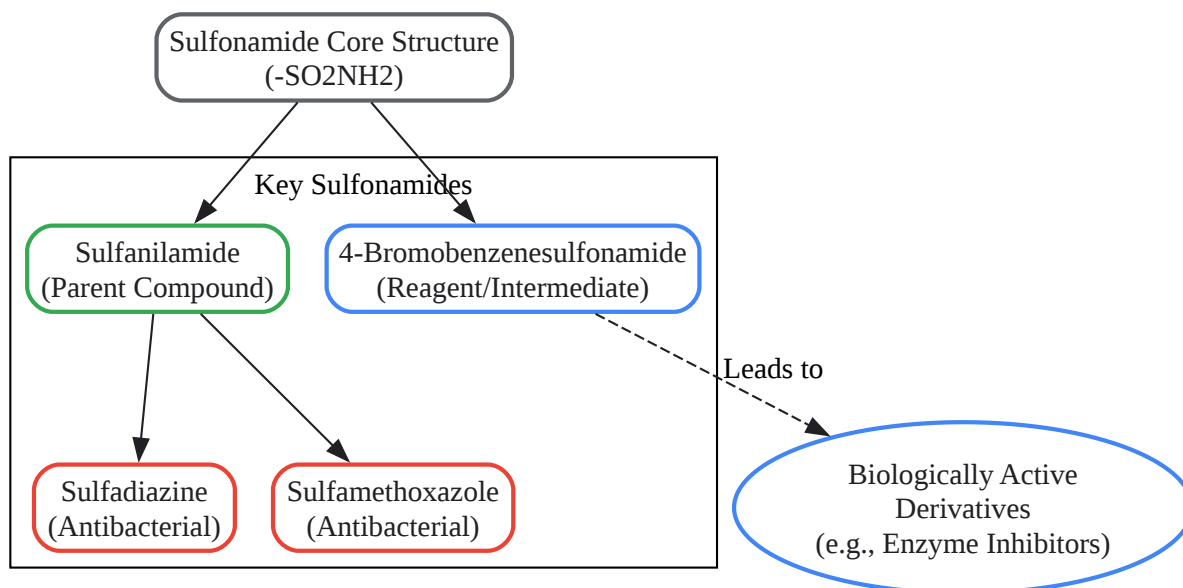
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Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Comparative Overview

The following diagram provides a logical relationship between **4-Bromobenzenesulfonamide** and other key sulfonamides, highlighting their core structure and primary applications.

Logical Relationship of Sulfonamides



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Caption: Comparative relationship of key sulfonamides.

In conclusion, while direct performance data for **4-Bromobenzenesulfonamide** is emerging, its structural similarity to established sulfonamides and the promising biological activities of its derivatives make it a compound of significant interest. Further research, particularly quantitative antibacterial and enzyme inhibition studies on the parent molecule, will be crucial in fully elucidating its potential in drug discovery and development.

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